Zoledronic acid-D5

LC-MS/MS Quantitative Bioanalysis Pharmacokinetics

Quantifying bisphosphonates like zoledronic acid in biological matrices is challenging due to high polarity, metal chelation, and severe matrix effects causing ion suppression/enhancement in LC-MS/MS. A non-coeluting external standard leads to unacceptable accuracy and precision. Zoledronic acid-D5 solves this as a stable isotope-labeled internal standard (SIL-IS): - +5 Da mass shift with near-identical extraction recovery and ionization efficiency to the analyte - Corrects for matrix effects, enabling method validation per FDA/EMA bioanalytical guidance - Supports PK/ADME studies without radioactive isotopes Procurement advantage: Research-grade deuterated analog, not clinical-grade drug substance. Suitable for tracer and head-to-head metabolic stability studies.

Molecular Formula C5H10N2O7P2
Molecular Weight 277.12 g/mol
Cat. No. B12372498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoledronic acid-D5
Molecular FormulaC5H10N2O7P2
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,3D2,4D
InChIKeyXRASPMIURGNCCH-VXRQXWAGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoledronic Acid-D5 Baseline Characterization


Zoledronic acid-D5 is a stable isotope-labeled analog of the third-generation nitrogen-containing bisphosphonate zoledronic acid, wherein five hydrogen atoms are specifically substituted with deuterium . This deuterated isotopologue retains the bisphosphonate pharmacophore responsible for targeting bone mineral and inhibiting farnesyl pyrophosphate synthase (FPPS) [1]. With a molecular formula of C₅H₅D₅N₂O₇P₂ and a nominal mass shift of +5 Da relative to the unlabeled parent, Zoledronic acid-D5 is supplied as a research-grade internal standard, distinct from clinical-grade drug substance .

Type Stable isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS bioanalysis of zoledronic acid in research matrices
Grade Research-grade; not clinical drug substance

Why Unlabeled Zoledronic Acid Fails as a Substitute


Generic substitution of Zoledronic acid-D5 with unlabeled zoledronic acid or other structurally distinct bisphosphonates (e.g., alendronate, pamidronate) fails in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitation due to matrix effects and ionization variability [1]. The high polarity and metal-chelating nature of bisphosphonates make them exceptionally prone to ion suppression or enhancement in biological matrices [2]. A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is essential to correct for these signal fluctuations. Only a deuterated analog like Zoledronic acid-D5, which exhibits near-identical extraction recovery and ionization efficiency to the target analyte, can provide the requisite precision and accuracy for method validation in pharmacokinetic studies [3].

Unlabeled zoledronic acid lacks co-eluting isotopic correction, limiting matrix-effect compensation in LC-MS/MS.
Structurally distinct bisphosphonates (e.g., alendronate) show divergent retention and ionization; may not serve as SIL-IS surrogates.

Zoledronic Acid-D5 Quantifiable Differentiation


Mass Shift vs. Unlabeled Zoledronic Acid

Zoledronic acid-D5 provides a definitive +5 Da mass shift relative to the unlabeled parent zoledronic acid, enabling unambiguous differentiation and quantitation in mass spectrometry . This precise isotopic shift is crucial for selecting multiple reaction monitoring (MRM) transitions, ensuring no spectral overlap with the endogenous analyte [1].

Mass shift vs. unlabeled
Head-to-head
+5 Da shift (C₅H₅D₅N₂O₇P₂ vs. parent MW 272.09 g/mol)
Enables unambiguous MRM channel differentiation for SIL-IS.
Theoretical shift; no spectral overlap with analyte.
LC-MS/MS Quantitative Bioanalysis Pharmacokinetics

LOD/LOQ in Human Urine and Plasma

An LC-ESI-MS/MS method employing a deuterated internal standard (synthesized from d4-imidazole, a precursor to Zoledronic acid-D5) was validated for the quantitation of zoledronic acid in human urine and blood plasma, establishing method-specific limits of detection (LOD) and quantification (LOQ) [1]. This demonstrates the successful application of a deuterated internal standard in a complex biological matrix, achieving sensitive quantitation down to the sub-micromolar level.

LOD/LOQ in human matrices
Method context
LOQ: 2.5 × 10⁻⁷ mol/L (plasma); 3.75 × 10⁻⁷ mol/L (urine). LOD: 1.0–1.2 × 10⁻⁷ mol/L.
Demonstrates sub-micromolar sensitivity in research matrices with derivatization LC-ESI-MS/MS.
Uses deuterated internal standard; class-level inference for bisphosphonate SIL-IS necessity.
Method Validation LOD/LOQ Clinical Bioanalysis

Deuterium Kinetic Isotope Effect on Metabolism

The substitution of hydrogen with deuterium can introduce a kinetic isotope effect (KIE), potentially slowing metabolic degradation. While no head-to-head metabolic stability study for Zoledronic acid-D5 was identified, a closely related deuterated analog, Zoledronic-d3 Acid, was reported to exhibit a 40% extended half-life compared to non-deuterated zoledronic acid in murine models, attributed to reduced CYP450-mediated degradation . This class-level evidence suggests that Zoledronic acid-D5 may similarly possess an altered metabolic profile, making it a valuable tool for probing the pharmacokinetics of zoledronic acid.

Deuterium KIE on metabolism
Data to verify
No direct data for zoledronic acid-D5; zoledronic-d3 acid showed ~40% extended half-life in murine models.
May support DMPK probe use; metabolic stability requires compound-specific confirmation.
Class-level inference from Kuujia product reference; no peer-reviewed head-to-head study identified.
Deuterium Isotope Effect Drug Metabolism DMPK

Zoledronic Acid-D5 Application Scenarios


LC-MS/MS Method Development

Procure Zoledronic acid-D5 as a stable isotope-labeled internal standard (SIL-IS) to develop and validate robust LC-MS/MS methods for quantifying zoledronic acid in complex biological samples (e.g., plasma, urine, tissue homogenates). The compound's +5 Da mass shift and near-identical physicochemical properties to the analyte enable precise correction for matrix effects, ensuring method accuracy and reproducibility in pharmacokinetic and therapeutic drug monitoring studies [1].

DMPK Studies of Zoledronic Acid

Utilize Zoledronic acid-D5 as a tracer to differentiate exogenously administered drug from endogenous or background signal in DMPK investigations. Its stable isotopic label allows for accurate quantification of zoledronic acid's absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes, aligning with modern drug discovery workflows .

Deuterium Isotope Effect on Bisphosphonate Pharmacology

Employ Zoledronic acid-D5 in head-to-head comparative studies against unlabeled zoledronic acid to explore the impact of deuteration on metabolic stability, enzyme binding kinetics (e.g., FPPS inhibition), and overall pharmacological profile. The compound serves as a key tool for researchers evaluating the potential of deuterated bisphosphonates to improve drug half-life or reduce off-target effects .

Application
Selection Property
Validation Focus
LC-MS/MS method development
Isotopic co-elution and +5 Da mass shift
Matrix-effect correction and assay precision in research matrices
DMPK tracer studies
Stable isotope label for exogenous drug tracking
PK exposure-model validation without radioisotopes
Deuterium isotope effect investigation
Deuterium-mediated metabolic stability potential
Metabolic stability endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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